REACTION_SMILES
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[C:17]([O:18][O:19][C:20](=[O:21])[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)(=[O:28])[c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:1][O:2][C:3]([c:4]1[c:5]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[cH:6][c:7]([CH3:10])[cH:8][cH:9]1)=[O:16].[Cl:43][C:44]([Cl:45])([Cl:46])[Cl:47].[O:35]=[C:36]1[N:37]([Br:42])[C:38](=[O:39])[CH2:40][CH2:41]1>>[CH3:1][O:2][C:3]([c:4]1[c:5]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[cH:6][c:7]([CH2:10][Br:42])[cH:8][cH:9]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOc1cc(C)ccc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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CCCCOc1cc(CBr)ccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |